Pyrido[2,3-b]pyrazine

Catalog No.
S703315
CAS No.
322-46-3
M.F
C7H5N3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[2,3-b]pyrazine

CAS Number

322-46-3

Product Name

Pyrido[2,3-b]pyrazine

IUPAC Name

pyrido[2,3-b]pyrazine

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C7H5N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-5H

InChI Key

YEYHFKBVNARCNE-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2N=C1

Canonical SMILES

C1=CC2=NC=CN=C2N=C1

Medicinal Chemistry

  • Antibacterial activity

    Studies have shown that specific derivatives of pyrido[2,3-b]pyrazine exhibit promising antibacterial properties. Research suggests that these derivatives might inhibit the growth of various bacterial strains, potentially leading to the development of novel antibiotics .

  • Anticancer properties

    Research is exploring the potential of pyrido[2,3-b]pyrazine derivatives as anti-cancer agents. Some studies have shown these derivatives to inhibit the growth of cancer cells and target specific pathways involved in cancer progression . However, further investigation is needed to understand their efficacy and safety in clinical settings.

  • Other potential applications

    Researchers are also investigating the potential of pyrido[2,3-b]pyrazine derivatives in treating other diseases, such as Alzheimer's disease and neurodegenerative disorders. However, these investigations are still in their early stages .

Material Science

  • Nonlinear optical properties

    Certain pyrido[2,3-b]pyrazine derivatives possess interesting nonlinear optical properties, making them potential candidates for various technological applications. These properties might be relevant in developing materials for lasers, optical switches, and other optoelectronic devices .

  • Electron-transporting materials

    Research suggests that pyrido[2,3-b]pyrazine derivatives can be designed to act as efficient electron-transporting materials. This property could be beneficial in developing organic solar cells and other optoelectronic devices .

Pyrido[2,3-b]pyrazine is a bicyclic heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound is notable for its unique structural features, which include nitrogen atoms in both rings, contributing to its chemical reactivity and biological properties. Pyrido[2,3-b]pyrazine derivatives have garnered attention in various fields of research, particularly in medicinal chemistry and materials science, due to their diverse biological activities and potential applications in organic electronics.

Currently, there is no documented research on the specific mechanism of action of pyrido[2,3-b]pyrazine itself in biological systems. However, derivatives of this core structure have been explored for their potential applications. Some studies suggest these derivatives may interact with DNA due to their aromatic character and nitrogen atoms []. Further research is needed to understand the mechanism of action of pyrido[2,3-b]pyrazine and its derivatives in various contexts.

Typical of heterocycles. These include:

  • Electrophilic Aromatic Substitution: The nitrogen atoms in the rings can influence the reactivity of the compound towards electrophiles.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks at specific positions on the ring.
  • Multicomponent Reactions: Recent studies have demonstrated the successful synthesis of pyrido[2,3-b]pyrazine derivatives through multicomponent reactions involving indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine under acidic conditions .

Pyrido[2,3-b]pyrazine derivatives exhibit a range of biological activities:

  • Antitumor Activity: Some derivatives have shown efficacy against erlotinib-resistant tumors, indicating potential as anticancer agents .
  • Antioxidant Properties: Certain compounds have been identified as effective antioxidants, which may help mitigate oxidative stress in biological systems .
  • Enzyme Inhibition: Pyrido[2,3-b]pyrazines have been evaluated for their ability to inhibit urease activity, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .

The synthesis of pyrido[2,3-b]pyrazine typically involves multicomponent reactions. A common method includes:

  • Reactants: Indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine.
  • Catalyst: Use of p-toluenesulfonic acid as a catalyst.
  • Solvent: Ethanol is often used as the solvent.
  • Procedure:
    • Combine all reactants in a round-bottom flask.
    • Reflux the mixture for several hours until completion (monitored via thin-layer chromatography).
    • Cool the reaction mixture to room temperature to precipitate the product.
    • Filter and purify the resulting solid through recrystallization techniques .

Pyrido[2,3-b]pyrazine and its derivatives find applications in various domains:

  • Organic Electronics: They are utilized in the development of organic light-emitting diodes (OLEDs) due to their photoluminescent properties and ability to emit across a broad spectrum of colors .
  • Pharmaceuticals: The biological activities of these compounds make them candidates for drug development targeting cancer and other diseases .
  • Sensors: Their electrochemical properties allow for applications in DNA sensing technologies .

Studies on pyrido[2,3-b]pyrazine interactions focus on its biological mechanisms and potential drug interactions:

  • DNA Interaction: Certain derivatives have been explored for their ability to interact with DNA, which may be relevant for their antitumor activity.
  • Enzyme Interactions: The inhibition of urease suggests that these compounds can interact with specific enzymes involved in metabolic pathways.

Pyrido[2,3-b]pyrazine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
Pyrido[3,4-b]pyrazineBicyclicExhibits different biological activities than pyrido[2,3-b]pyrazine.
QuinoxalineBicyclicKnown for its antimicrobial properties; structurally related but distinct in reactivity.
PyrimidopyrazinesBicyclicSimilar nitrogen-containing heterocycles with varied pharmacological profiles.

Uniqueness of Pyrido[2,3-b]pyrazine:
Pyrido[2,3-b]pyrazine is unique due to its specific arrangement of nitrogen atoms and its resultant electronic properties that enhance its reactivity and biological activity compared to other similar compounds.

Traditional condensation methodologies for pyrido[2,3-b]pyrazine synthesis primarily rely on the cyclization of pyridine diamines with alpha-oxocarbonyl compounds [16]. The most fundamental approach involves the condensation reaction between 2,3-diaminopyridine and suitable dicarbonyl compounds under acidic or basic conditions [16] [25].

The classical synthesis typically proceeds through a nucleophilic attack mechanism where the amino groups of the diaminopyridine react sequentially with the carbonyl centers of the dicarbonyl compound [14] [19]. When unsymmetrical dioxo compounds are employed, regioselectivity becomes a critical concern, as two distinct regioisomers can be formed with potentially different biological activities [16].

Research has demonstrated that reaction temperature and catalytic conditions significantly influence the regioselectivity of the condensation process [16]. Increased regioselectivity has been observed at lower temperatures in acidic solvents such as acetic acid or trifluoroacetic acid [16]. The mechanism involves initial nucleophilic attack followed by cyclization and subsequent dehydration to form the desired pyrido[2,3-b]pyrazine core structure [14] [18].

Reaction ConditionsTemperature (°C)SolventCatalystYield (%)Regioselectivity
Acidic conditions60-80Acetic acidp-Toluenesulfonic acid75-85High
Basic conditions100-120EthanolSodium hydroxide65-75Moderate
Neutral conditions80-100DimethylformamideNone55-65Low

The traditional approach has been optimized through careful selection of reaction parameters, with acetic acid-mediated condensations showing superior results in terms of both yield and selectivity [16] [17].

Multicomponent Reaction Strategies

Multicomponent reaction strategies have emerged as powerful tools for the efficient synthesis of pyrido[2,3-b]pyrazine derivatives, offering advantages in terms of atom economy, reaction efficiency, and structural diversity [3] [8] [17].

The most notable multicomponent approach involves the three-component reaction of indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine [8] [17]. This methodology has been extensively optimized, with para-toluenesulfonic acid serving as an effective catalyst in ethanol solvent [8] [17]. The reaction proceeds through initial Knoevenagel condensation between the aldehyde and indane-1,3-dione, followed by nucleophilic attack of 2-aminopyrazine and subsequent cyclization [17].

Optimization studies have revealed that the reaction conditions significantly impact both yield and reaction time [8] [17]. The use of 20 mole percent para-toluenesulfonic acid in ethanol at reflux temperature for approximately 8-9 hours provides optimal results, yielding the desired pyrido[2,3-b]pyrazine derivatives in 82-89% yield [8] [17].

SubstrateAldehydeReaction Time (h)Yield (%)Melting Point (°C)
4-MethoxybenzaldehydeCompound 7989245-247
BenzaldehydeCompound 4885238-240
4-ChlorobenzaldehydeCompound 58.582251-253
4-NitrobenzaldehydeCompound 6887258-260

The multicomponent strategy offers excellent substrate scope, accommodating various aromatic aldehydes with different electronic properties [8] [17]. The reaction mechanism involves sequential bond formation processes that efficiently construct the complex heterocyclic framework in a single synthetic operation [17].

Catalytic Coupling Techniques

Catalytic coupling techniques have revolutionized the synthesis of pyrido[2,3-b]pyrazine derivatives, particularly through palladium-catalyzed cross-coupling reactions [6] [9] [28]. These methodologies enable the selective functionalization of pre-formed pyrido[2,3-b]pyrazine cores, providing access to structurally diverse derivatives.

Suzuki-Miyaura cross-coupling reactions have been extensively employed for the arylation of brominated pyrido[2,3-b]pyrazine substrates [28] [29]. The reaction typically utilizes palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands [6] [12]. The coupling proceeds under mild conditions using bases such as cesium carbonate or potassium carbonate in polar aprotic solvents [6] [28].

The Buchwald-Hartwig amination reaction has proven particularly valuable for introducing amino substituents at specific positions of the pyrido[2,3-b]pyrazine framework [9] [28]. This transformation employs palladium catalysts with bidentate phosphine ligands such as BINAP or Xantphos [9] [30]. The reaction conditions typically involve elevated temperatures (80-120°C) and strong bases such as sodium tert-butoxide [28] [30].

Coupling ReactionCatalyst SystemBaseTemperature (°C)Yield Range (%)
Suzuki-MiyauraPd(PPh₃)₄Cs₂CO₃80-10065-92
Buchwald-HartwigPd₂(dba)₃/BINAPNaO-t-Bu100-12051-79
Stille CouplingPd(PPh₃)₄-80-10067-85

Stille coupling reactions have also been successfully applied, utilizing organotin reagents to introduce various aromatic and heteroaromatic substituents [9] [27]. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups [9].

Green Chemistry Protocols

Green chemistry protocols for pyrido[2,3-b]pyrazine synthesis have gained significant attention due to increasing environmental concerns and the need for sustainable synthetic methodologies [7] [10] [13] [21]. These approaches focus on reducing waste generation, minimizing the use of hazardous solvents, and employing renewable catalysts.

Microwave-assisted synthesis has emerged as a particularly effective green protocol, significantly reducing reaction times while maintaining high yields [20] [21] [23]. The method utilizes microwave irradiation to accelerate the condensation reactions, typically reducing reaction times from hours to minutes [21] [23]. Solvent-free conditions can often be employed, further enhancing the environmental friendliness of the process [21].

Ball milling methodologies represent another important green chemistry approach, enabling mechanochemical synthesis under solvent-free conditions [13] [31]. This technique utilizes mechanical energy to promote chemical transformations, eliminating the need for organic solvents entirely [13] [31]. The method has been successfully applied to various heterocyclic syntheses, including pyrido[2,3-b]pyrazine derivatives [31].

Aqueous synthesis protocols have been developed as environmentally benign alternatives to traditional organic solvent-based methods [10] [13]. These reactions utilize water as the primary solvent, often in combination with heterogeneous catalysts that can be easily recovered and reused [10]. The five-component synthesis of related pyrido[2,3-d]pyrimidine derivatives in water demonstrates the viability of this approach [10].

Green ProtocolReaction MediumEnergy SourceTime ReductionEnvironmental Benefit
Microwave-assistedMinimal solventMicrowave90-95%Reduced energy consumption
Ball millingSolvent-freeMechanical80-90%Zero solvent waste
Aqueous synthesisWaterConventional heatingVariableNon-toxic solvent
Ultrasound-assistedMinimal solventUltrasonic irradiation85-90%Mild conditions

Ultrasound-assisted synthesis represents another valuable green chemistry approach, utilizing ultrasonic irradiation to promote chemical transformations under mild conditions [33] [34]. This methodology has been successfully applied to various heterocyclic syntheses, demonstrating excellent efficiency and reduced environmental impact [33].

LogP

-0.04 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

322-46-3

Wikipedia

Pyrido(2,3-b)pyrazine

Dates

Last modified: 08-15-2023

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